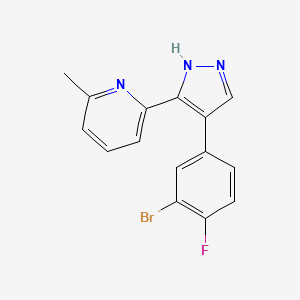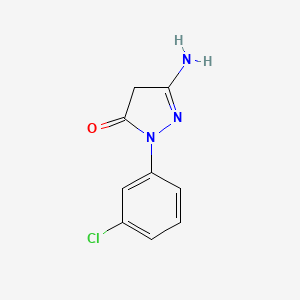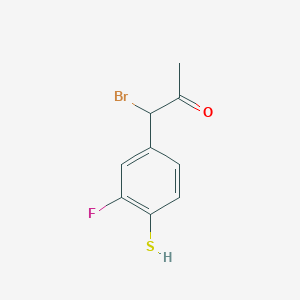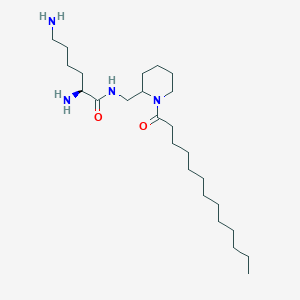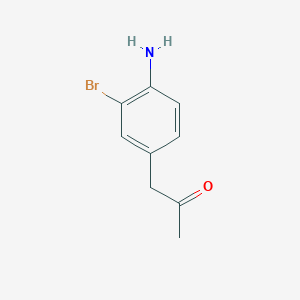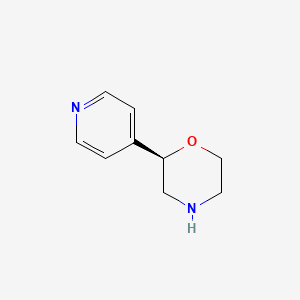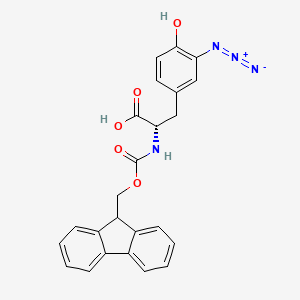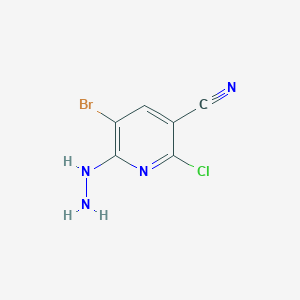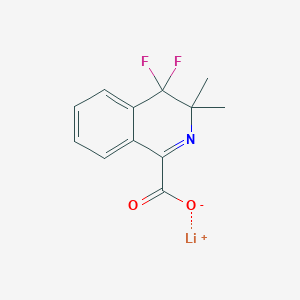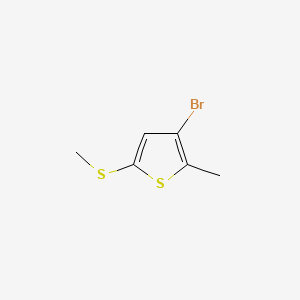
3-Bromo-2-methyl-5-(methylthio)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-5-(methylthio)thiophene is an organic compound with the molecular formula C6H7BrS2 and a molecular weight of 223.15 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and methylthio substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-2-methyl-5-(methylthio)thiophene can be synthesized through the bromination of 2-methyl-5-(methylthio)thiophene. The bromination reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methyl-5-(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Various substituted thiophenes.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds and other complex structures.
Applications De Recherche Scientifique
3-Bromo-2-methyl-5-(methylthio)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-5-(methylthio)thiophene depends on its specific application. In chemical reactions, the bromine and methylthio groups play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the methylthio group can undergo oxidation or participate in coordination with metal catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: Similar structure but with different substitution pattern.
3,5-Dimethyl-2-(methylthio)thiophene: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-methyl-5-(methylthio)thiophene is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H7BrS2 |
|---|---|
Poids moléculaire |
223.2 g/mol |
Nom IUPAC |
3-bromo-2-methyl-5-methylsulfanylthiophene |
InChI |
InChI=1S/C6H7BrS2/c1-4-5(7)3-6(8-2)9-4/h3H,1-2H3 |
Clé InChI |
KIZIHRITVXVCKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


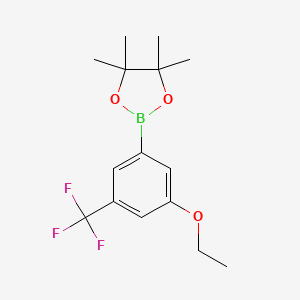
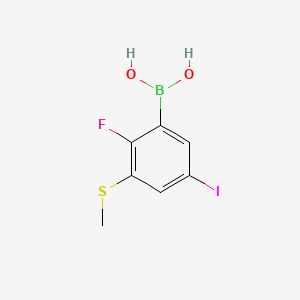
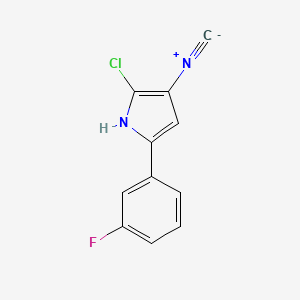
![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
